3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a specialized organic compound with significant relevance in synthetic chemistry. This compound is classified as an arylboronic ester, which is characterized by the presence of a boron atom bonded to an aromatic ring and an ester functional group. The molecular formula for this compound is , and it has a molecular weight of 327.18 g/mol. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
This compound can be sourced from various chemical suppliers, including VWR International and Fisher Scientific, where it is available in purities exceeding 97% . It falls under the classification of boronic acids and their derivatives, which are widely utilized in organic synthesis due to their reactivity and versatility.
The synthesis of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester can be achieved through several methods, primarily involving the reaction of suitable arylamines with boron-containing reagents. A notable method involves a metal-free synthetic approach that utilizes readily available aromatic amines as starting materials. This process typically employs diboron pinacol ester as a borylation reagent under mild reaction conditions, enabling the formation of arylboronic pinacol esters .
In one specific synthesis method, a mixture of an arylamine (such as 4-nitroaniline), diboron pinacol ester, and benzoyl peroxide is dissolved in acetonitrile and stirred at room temperature. The addition of tert-butyl nitrite initiates the reaction, leading to the formation of the desired arylboronic ester after several hours of stirring and subsequent purification steps .
The molecular structure of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester features a central benzene ring substituted with a furfurylaminocarbonyl group and a boron atom connected to a pinacol moiety. The structural representation can be depicted as follows:
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester participates in various chemical reactions, particularly cross-coupling reactions such as the Suzuki-Miyaura coupling. In these reactions, it acts as a nucleophile that can react with electrophiles to form new carbon-carbon bonds.
In typical applications, this compound can be coupled with halides or other electrophilic partners under palladium-catalyzed conditions, facilitating the synthesis of complex organic molecules. The efficiency of these reactions often depends on the choice of solvent, temperature, and catalysts used .
The mechanism by which 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester functions in cross-coupling reactions involves several key steps:
This mechanism underscores the utility of boronic esters in forming stable carbon-carbon bonds in synthetic organic chemistry.
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester finds applications primarily in:
This compound exemplifies the versatility and importance of boron-containing compounds in modern synthetic chemistry.
The strategic design of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester (CAS 1073353-63-5) integrates two critical functional motifs: a boronic ester group for cross-coupling versatility and a furfurylaminocarbonyl unit that enhances molecular recognition. This bifunctional architecture (molecular formula C₁₈H₂₂BNO₄, MW 327.18 g/mol) enables sequential derivatization, where the boronic ester participates in C–C bond formations while the amide group offers hydrogen-bonding sites for supramolecular assembly or targeting applications [1] [3]. The meta-substitution pattern on the phenyl ring balances steric accessibility and electronic effects, optimizing transmetalation kinetics in metal-catalyzed reactions. Synthetic routes typically employ:
Table 1: Key Molecular Descriptors of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1073353-63-5 |
| Molecular Formula | C₁₈H₂₂BNO₄ |
| Molecular Weight | 327.18 g/mol |
| IUPAC Name | N-(Furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| SMILES | O=C(c1cccc(c1)B1OC(C(O1)(C)C)(C)C)NCc1ccco1 |
| Melting Point | 122–124°C (literature) |
This compound’s utility hinges on Pd-catalyzed cross-coupling, where its boronic ester moiety functions as a nucleophilic aryl donor. Key methodological advances include:
Table 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Yield Range | Key Application |
|---|---|---|---|
| Aryl Iodide | Pd(PPh₃)₄/K₂CO₃ | 75–88% | Biaryl drug scaffolds |
| Vinyl Triflate | PdCl₂(dppf)/KOAc | 70–82% | Conjugated dienes |
| Alkyl Carbamate | sec-BuLi/Pd(dba)₂ | 80–87% | Chiral alcohols (e.r. >99:1) |
Pinacol esterification (yielding 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is pivotal for handling and functionalizing this boronic acid derivative:
Recent innovations minimize environmental impacts during synthesis:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4